1-Fluoro-4-hept-6-enoxybenzene
Description
1-Fluoro-4-hept-6-enoxybenzene is a fluorinated aromatic compound with the IUPAC name 1-fluoro-4-(hept-6-en-1-yloxy)benzene. Its molecular formula is C₁₃H₁₇FO, comprising a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enoxy group at the 4-position. The hept-6-enoxy substituent consists of a seven-carbon chain with a terminal double bond (between C6 and C7) and an ether linkage to the aromatic ring.
The compound’s structure confers unique physicochemical properties:
- Electron effects: The fluorine atom is electron-withdrawing (-I effect), while the alkoxy group is electron-donating (+I effect), creating a polarized aromatic system.
- Reactivity: The terminal double bond in the heptenoxy chain may participate in addition or oxidation reactions.
- Physical properties: The long hydrocarbon chain increases lipophilicity, suggesting low water solubility and high solubility in nonpolar solvents.
Properties
IUPAC Name |
1-fluoro-4-hept-6-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h2,7-10H,1,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVOQPJZNZBYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Functional Groups and Molecular Properties
The table below compares 1-fluoro-4-hept-6-enoxybenzene with three related fluorinated benzene derivatives:
Key Observations:
Substituent Effects: The hept-6-enoxy group in the target compound introduces steric bulk and unsaturation, contrasting with the compact methoxy group in 1-fluoro-4-methoxybenzene. The phenylsulfonyl group in 1-fluoro-4-(phenylsulfonyl)benzene is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the target compound .
Physical Properties :
- The target compound’s long chain increases its molecular weight (208 g/mol) and boiling point relative to smaller analogues like 1-fluoro-4-methoxybenzene (126 g/mol).
- The absence of polar groups in 1-(hex-5-en-2-yl)-4-methylbenzene results in lower solubility in polar solvents compared to the target compound .
Reactivity and Stability
Reactivity Trends:
Electrophilic Aromatic Substitution (EAS) :
- Double Bond Reactivity: The terminal alkene in the hept-6-enoxy chain is susceptible to ozonolysis or hydrogenation, unlike saturated chains in analogues like 1-fluoro-4-methoxybenzene.
Stability Considerations:
- The unsaturated chain in the target compound may require storage under inert conditions to prevent oxidation or polymerization.
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